

In Vitro Efficacy of PROTAC CDK9 Degradar-11: A Technical Overview

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Compound of Interest

Compound Name: PROTAC CDK9 degrader-11

Cat. No.: B15543707

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of **PROTAC CDK9 degrader-11**, also known as Compound C3. This novel proteolysis-targeting chimera has demonstrated potent and selective degradation of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription, presenting a promising therapeutic strategy for cancers reliant on transcriptional addiction, such as small-cell lung cancer (SCLC).

Core Efficacy and Potency

PROTAC CDK9 degrader-11 is an orally active degrader that hijacks the ubiquitin-proteasome system to induce the degradation of CDK9. It is a heterobifunctional molecule composed of a ligand that binds to CDK9, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of CDK9, marking it for subsequent degradation by the proteasome.

Quantitative In Vitro Pharmacology

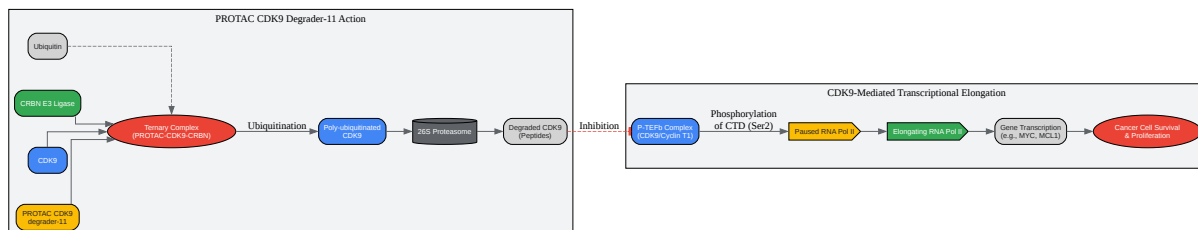
The in vitro efficacy of **PROTAC CDK9 degrader-11** has been characterized by its potent degradation of CDK9 and its profound anti-proliferative effects in various SCLC cell lines.

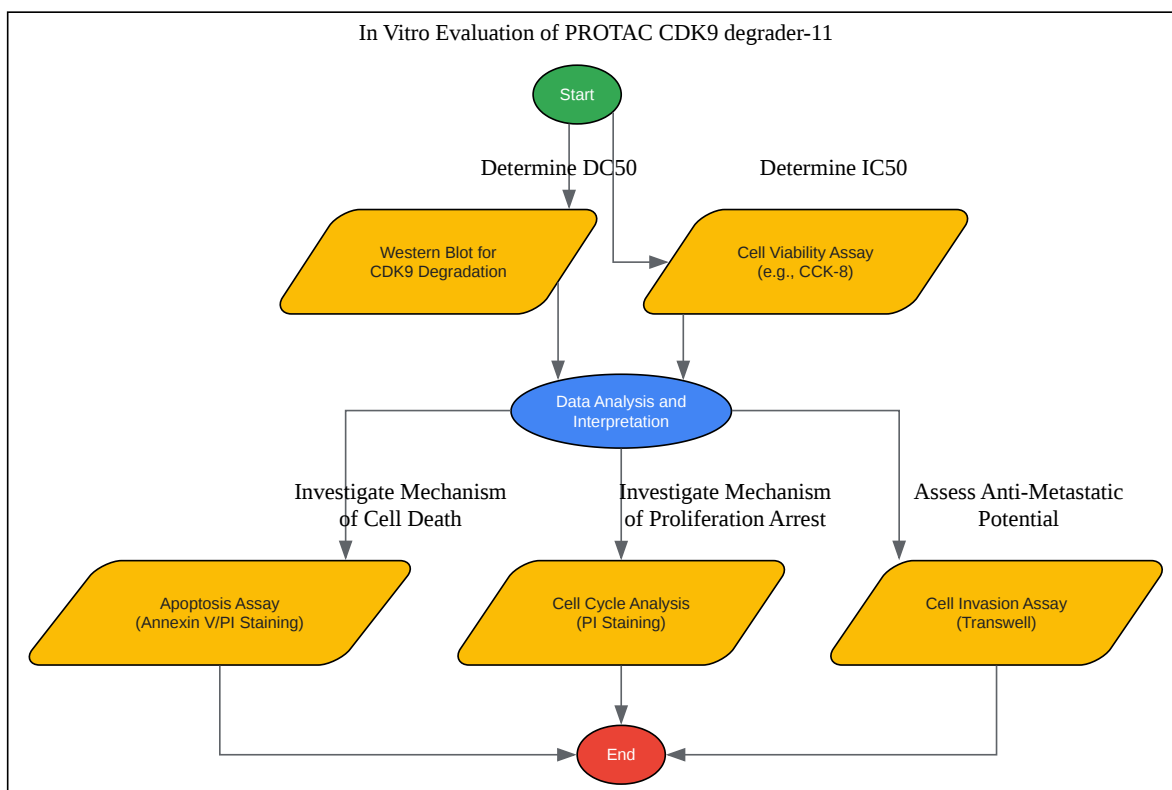
Parameter	Cell Line	Value
DC50 (Degradation Concentration 50)	NCI-H69 (SCLC)	1.09 nM[1][2]
IC50 (Inhibitory Concentration 50)	NCI-H69 (SCLC)	0.530 nM[3]
NCI-H146 (SCLC)	1.872 nM[3]	
NCI-H446 (SCLC)	2.543 nM[3]	
NCI-H524 (SCLC)	3.768 nM[3]	
DMS114 (SCLC)	Not explicitly quantified, but described as in the nanomolar range[2]	
DMS53 (SCLC)	Not explicitly quantified, but described as in the nanomolar range[2]	

Table 1: In Vitro Degradation and Anti-proliferative Activity of **PROTAC CDK9 degrader-11**.

Signaling Pathways and Mechanism of Action

CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is essential for the release of paused RNAPII and the productive elongation of transcription for a significant portion of the genome, including many anti-apoptotic proteins and oncogenes. By inducing the degradation of CDK9, **PROTAC CDK9 degrader-11** effectively halts this process, leading to the downregulation of key survival proteins and subsequent cancer cell death.





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